7-Iodo-2-methylbenzothiazole

Descripción

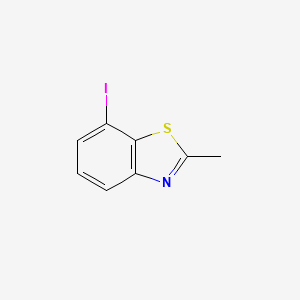

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFPLWZFDWDTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodo 2 Methylbenzothiazole and Its Precursors

Classical and Modern Approaches to Substituted Benzothiazole (B30560) Scaffolds

The benzothiazole ring system is a cornerstone of many biologically active molecules and functional materials. nih.gov Consequently, a vast arsenal (B13267) of synthetic methods has been developed for its construction.

Historically, the most prevalent method for synthesizing 2-substituted benzothiazoles involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) with a suitable electrophile. researchgate.net This direct approach, often referred to as the Jacobson synthesis, can utilize various carbonyl compounds.

With Aldehydes: The reaction of 2-aminothiophenol with an aldehyde, such as acetaldehyde (B116499) for the synthesis of the 2-methyl derivative, initially forms a 2,3-dihydrobenzo[d]thiazole intermediate. This intermediate is then oxidized to the final benzothiazole. nih.govresearchgate.net

With Carboxylic Acids/Acyl Chlorides: Condensation with carboxylic acids (like acetic acid) or their more reactive derivatives (like acetyl chloride or acetic anhydride) provides a direct route to 2-substituted benzothiazoles. researchgate.netnih.govresearchgate.net These reactions often require heat or a catalyst. A one-pot synthesis using a basic heterogeneous catalyst like KF·Al2O3 has been developed to facilitate this transformation under mild conditions. nih.gov

A primary challenge in these classical routes is the instability of 2-aminothiophenol precursors, which are prone to oxidation, forming the corresponding disulfide. clockss.org

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome the limitations of classical methods, offering greater efficiency, functional group tolerance, and milder reaction conditions.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in promoting the intramolecular C-H functionalization and C-S bond formation. A common strategy involves the cyclization of thiobenzanilides. nih.govacs.org This method can produce a variety of substituted benzothiazoles in high yields. acs.org The catalytic system often consists of a palladium(II) source, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr) to enhance the reaction rate. acs.org Another palladium-catalyzed approach involves the cross-coupling of 2-bromoanilides with thiol surrogates, followed by intramolecular condensation. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysis is widely employed for C-S bond formation and offers a more economical alternative to palladium. Numerous copper-catalyzed methods for benzothiazole synthesis have been reported. organic-chemistry.org These include:

The intramolecular cyclization of N-(2-chlorophenyl)benzothioamides, which is effective for synthesizing a range of 2-aryl or 2-alkyl-substituted benzothiazoles. bohrium.comindexcopernicus.com

Three-component reactions involving o-iodoanilines, a sulfur source like potassium sulfide (B99878) (K2S) or carbon disulfide (CS2), and a carbon source. nih.govorganic-chemistry.orgthieme-connect.com For example, a copper-catalyzed reaction of N-benzyl-2-iodoaniline and K2S proceeds via a double C-S bond formation. acs.org

The condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

| Catalyst System | Substrates | Key Features |

| Palladium | ||

| Pd(II) / Cu(I) / Bu4NBr | Thiobenzanilides | C-H functionalization/C-S bond formation; good functional group tolerance. nih.govacs.org |

| Pd2(dba)3 / Xantphos | 2-Bromoanilides + Thiol surrogates | Versatile, scalable, and tolerant of various functional groups. organic-chemistry.org |

| Copper | ||

| Cu(II)–BINAM | N-(2-chlorophenyl)benzothioamides | Intramolecular C(aryl)-S bond formation under mild conditions. bohrium.comindexcopernicus.com |

| CuBr / TEMED | N-Benzyl-2-iodoaniline + K2S | Double C–S bond formation via traditional and oxidative cross-coupling. acs.org |

| CuCl | o-Iodoanilines + Isocyanide + K2S | Three-component synthesis of benzothiazolethiones. nih.govorganic-chemistry.org |

| CuI | 2-Iodoaniline + Potassium Thioacetate | One-pot synthesis under microwave irradiation. beilstein-journals.org |

In alignment with the principles of green chemistry, significant research has focused on developing synthetic methods that avoid toxic metals, hazardous solvents, and harsh conditions. nih.govmdpi.comresearchgate.net

Iodine-Promoted Reactions: Molecular iodine can act as a simple, metal-free catalyst for the condensation of 2-aminothiophenol with aldehydes or ketones. organic-chemistry.org

Visible-Light-Mediated Synthesis: Photochemical methods, using visible light, can promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, often using air as the oxidant in a metal-free system. nih.govorganic-chemistry.org

Solvent-Free and Water-Based Syntheses: The development of solvent-free reaction conditions, such as using ball-milling with a recyclable ZnO-nanoparticle catalyst, represents a significant green advancement. rsc.org Additionally, conducting the condensation of 2-aminothiophenol and aldehydes "on water" at elevated temperatures has proven to be a highly efficient and clean protocol that avoids any catalyst or additional reagents. rsc.org

Redox-Neutral Cyclization: Transition-metal-free methods have been developed using nitroarenes, methyl-heteroaryl compounds, and elemental sulfur. acs.org These reactions offer high atom economy without the need for external oxidants or reducing agents. acs.org

Regioselective Iodination Strategies for Benzothiazoles

Introducing an iodine atom at a specific position on the benzothiazole ring requires a regioselective approach. The electronic nature of the benzothiazole system and the directing effects of existing substituents, such as the 2-methyl group, govern the position of electrophilic substitution.

Direct iodination of electron-rich aromatic compounds is a common strategy. Several reagent systems are effective for this purpose:

N-Iodosuccinimide (NIS): In the presence of a catalytic amount of a strong acid like trifluoroacetic acid (CF3COOH), NIS is a mild and highly effective reagent for the regioselective iodination of activated aromatic rings. organic-chemistry.org The active electrophile is believed to be an in situ generated species like iodine trifluoroacetate. organic-chemistry.org

Ammonium (B1175870) Iodide and Oxone®: A practical method for direct aromatic iodination involves generating an electrophilic iodine species in situ from ammonium iodide (NH4I) using Oxone® as an oxidant. mdma.ch This system demonstrates good regioselectivity, with iodination typically occurring at the most electron-rich and sterically accessible position, often para to an activating group. mdma.ch

Iodine and Silver Salts: Systems like I2 activated by silver salts (e.g., Ag2SO4) can be used for the iodination of aromatic compounds, including those with halogen substituents. nih.gov

For 2-methylbenzothiazole (B86508), the fused benzene (B151609) ring is activated by the sulfur and nitrogen atoms of the thiazole (B1198619) moiety. Electrophilic substitution is expected to occur at the 4, 5, 6, or 7-positions. The precise location depends on the specific reaction conditions and the combined directing effects of the heterocyclic ring and the methyl group. For instance, the synthesis of 6-iodo-2-methylbenzothiazole has been reported, indicating that iodination at the 6-position is a feasible outcome. mdpi.com Achieving substitution specifically at the 7-position would require careful selection of reagents and conditions or a different synthetic strategy.

Advanced Synthetic Routes to 7-Iodo-2-methylbenzothiazole

To bypass the potential challenges of regioselectivity in direct iodination, a more controlled approach is to construct the benzothiazole ring from a precursor that already contains the iodine atom at the desired position.

The most direct and unambiguous synthesis of this compound involves the cyclization of 2-amino-6-iodothiophenol . This precursor ensures the iodine atom is locked into the correct position prior to ring formation. A method analogous to those described in patent literature for other halogenated 2-methylbenzothiazole derivatives can be employed. google.com

The reaction involves the condensation of the halogenated 2-aminothiophenol with acetic anhydride (B1165640) in a solvent like glacial acetic acid. google.com The process typically involves heating the mixture to drive the cyclization, followed by neutralization to precipitate the product. This approach offers high regiochemical purity, as the position of the iodo substituent is predetermined by the starting material.

General Reaction Scheme:

A schematic representation of the synthesis of this compound from 2-amino-6-iodothiophenol and acetic anhydride.

| Starting Material | Reagents | Conditions | Product |

| 2-Amino-6-iodothiophenol | Acetic anhydride, Glacial acetic acid | Heat (e.g., 120-130°C), followed by neutralization. google.com | This compound |

This method stands as the most reliable strategy for obtaining this compound without isomeric impurities that could arise from direct iodination of the pre-formed benzothiazole ring.

Utilization of 6-Iodo-2-methylbenzothiazole as a Building Block in Related Syntheses

The isomer 6-Iodo-2-methylbenzothiazole serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the realm of functional dyes and materials science. Its iodine atom provides a reactive site for various coupling reactions, making it a key intermediate for constructing larger molecular architectures.

One significant application is in the synthesis of iodinated squaraine dyes. mdpi.com The process begins with the N-alkylation of 6-iodo-2-methylbenzothiazole with a suitable alkyl halide, such as iodoethane (B44018), to form the corresponding 3-alkyl-6-iodo-2-methylbenzothiazolium salt. This quaternization is a crucial activation step. The resulting benzothiazolium salt is then condensed with squaric acid, typically in a refluxing solvent mixture like n-butanol/pyridine, to yield zwitterionic squaraine dyes. mdpi.com These dyes can be further modified, for example, by methylation followed by nucleophilic substitution with various amines, to produce a library of aminosquaraines with potential applications in photodynamic therapy. mdpi.com

Another key synthetic application involves the conversion of 6-iodo-2-methylbenzothiazole into a boronic acid ester derivative, a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions. In a typical procedure, 6-iodo-2-methylbenzothiazole is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as (1,1´-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and a base like potassium acetate (B1210297). rsc.org The resulting 2-methylbenzothiazole-6-boronic acid pinacol (B44631) ester is a stable intermediate that can be coupled with various aryl or heteroaryl halides to form C-C bonds, enabling the construction of complex conjugated systems for materials science research. rsc.org

Microwave-Assisted Synthetic Protocols for Benzothiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. scispace.comscielo.br The synthesis of the benzothiazole core is particularly amenable to this technology.

A prevalent microwave-assisted method involves the condensation of 2-aminothiophenols with aldehydes or carboxylic acids. scielo.brmdpi.comajol.inforesearchgate.net These reactions are often conducted under solvent-free conditions or in green solvents like glycerol (B35011) or ethanol (B145695). scielo.brmdpi.com The use of microwave irradiation drastically reduces reaction times from hours to mere minutes. scispace.comscielo.br For instance, the reaction of 2-aminothiophenol with various fatty acids to form 2-alkylbenzothiazoles was achieved in 28 minutes under full power microwave irradiation in solvent-free conditions, affording yields of 65%. ajol.info Similarly, the condensation of 2-aminothiophenol with aromatic aldehydes, promoted by acetic acid, proceeds in high yields under microwave irradiation without any solvent. researchgate.net

Various catalysts can be employed to enhance the efficiency of these microwave-assisted reactions. Silver oxide (Ag₂O) has been used as a catalyst for the reaction between 2-aminothiophenol and aldehydes, achieving impressive yields of 92–98% within 4–8 minutes. mdpi.com For the synthesis of iodo-containing Schiff bases, which are precursors to certain benzothiazoles, microwave irradiation of a mixture of an aminobenzothiazole and an iodinated salicylaldehyde (B1680747) in ethanol with a catalytic amount of acetic acid reduced the reaction time to 8-10 minutes, providing a 78% yield. scispace.com

The quaternization of the benzothiazole nitrogen, another important synthetic transformation, is also significantly accelerated by microwave heating. The reaction of 2-methylbenzothiazole with iodoethane or iodomethane (B122720) can be completed in 20 minutes under microwave irradiation at 170 °C and 120 °C, respectively, yielding the corresponding quaternary ammonium iodides with yields of 83-85%. nih.gov

The following table summarizes various microwave-assisted protocols for the synthesis of benzothiazole derivatives, highlighting the diverse conditions and high efficiency of this technology.

| Reactants | Catalyst/Solvent | Microwave Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol + Fatty Acids | Solvent-free | Full Power, 28 min | 2-Alkylbenzothiazoles | 65% | ajol.info |

| 2-Aminothiophenol + Aromatic Aldehydes | Amberlite IR-120 Resin | 85 °C, 5-10 min | 2-Arylbenzothiazoles | 88-95% | mdpi.com |

| 2-Aminothiophenol + Aldehydes | Ag₂O | 4-8 min | 2-Substituted Benzothiazoles | 92-98% | mdpi.com |

| 2-Amino-6-nitrobenzothiazole + 3,5-Diiodosalicylaldehyde | Acetic Acid / Ethanol | 450W, 8-10 min | Iodinated Schiff Base | 78% | scispace.com |

| 2-Aminothiophenol + Hydroxy Aromatic Aldehydes | Ethanol | Not specified | 2-(Hydroxyphenyl)benzothiazoles | Increased yield over conventional | scielo.br |

| 2-Methylbenzothiazole + Iodoethane | None | 170 °C, 20 min | 3-Ethyl-2-methylbenzothiazolium iodide | 83% | nih.gov |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of a target compound like this compound is critically dependent on effective purification and isolation techniques to separate it from unreacted starting materials, catalysts, and reaction byproducts. While specific protocols for the 7-iodo isomer are scarce, the methods employed for analogous iodinated and substituted benzothiazoles provide a clear and reliable framework.

A common first step following the reaction work-up is extraction and washing . The reaction mixture is typically diluted with an organic solvent, such as ethyl acetate (EtOAc) or diethyl ether, and washed with aqueous solutions. mdpi.comajol.infothieme-connect.com These washes can include a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acid catalysts, water to remove water-soluble impurities, and brine to aid in the separation of aqueous and organic layers. mdpi.comajol.info The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) before the solvent is removed under reduced pressure. rsc.orgajol.infothieme-connect.com

For solid products, filtration and recrystallization are fundamental techniques. Crude products that precipitate out of the reaction mixture can be collected by filtration under reduced pressure. mdpi.com Subsequent washing of the filtered solid with appropriate solvents, such as cold ethanol or diethyl ether, can remove residual impurities. mdpi.comscispace.com For further purification, recrystallization from a suitable solvent or solvent system (e.g., methanol) is often employed to obtain the product in a highly pure, crystalline form. scielo.br

Column chromatography is one of the most powerful and widely used methods for the purification of benzothiazole derivatives. ajol.infothieme-connect.comorganic-chemistry.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), commonly a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate or hexane and diethyl ether, is passed through the column to elute the components at different rates. ajol.infothieme-connect.com The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of pure fractions of the desired product. rsc.org This method is particularly crucial for separating structurally similar isomers or removing stubborn impurities that cannot be eliminated by simple washing or recrystallization.

Chemical Reactivity and Transformational Chemistry of 7 Iodo 2 Methylbenzothiazole

Reactivity of the Aryl Iodide Moiety

The iodine substituent on the benzothiazole (B30560) ring is the key to the diverse reactivity of 7-iodo-2-methylbenzothiazole. Compared to other halogens, the carbon-iodine bond is weaker and more susceptible to oxidative addition in catalytic cycles, making it an excellent leaving group in numerous transformations. lookchem.com This enhanced reactivity allows for a broad spectrum of synthetic applications, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an ideal substrate for these powerful bond-forming reactions. researchgate.netrsc.org The high reactivity of the aryl iodide facilitates oxidative addition to palladium(0) species, initiating the catalytic cycle for several important cross-coupling reactions. rsc.org

The Suzuki-Miyaura coupling is a widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org this compound can be effectively coupled with various arylboronic acids to generate 7-aryl-2-methylbenzothiazole derivatives. These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.orgresearchgate.net

A typical Suzuki-Miyaura coupling reaction involving this compound is presented below. The reaction demonstrates the formation of a biaryl structure, a common motif in medicinal chemistry and materials science.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Methyl-7-phenylbenzothiazole |

This table represents a generalized Suzuki-Miyaura reaction. Specific conditions and yields would be dependent on the detailed experimental procedure.

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. mdpi.com This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. mdpi.com

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The aryl iodide of this compound exhibits high reactivity in Sonogashira couplings, allowing for the synthesis of 7-alkynyl-2-methylbenzothiazole derivatives under mild conditions. lookchem.comlibretexts.org These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.org

A representative Sonogashira coupling reaction is outlined in the following table:

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Methyl-7-(phenylethynyl)benzothiazole |

This table illustrates a typical Sonogashira coupling. Specific reaction conditions and yields can vary.

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne for transmetalation. libretexts.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comwikipedia.org this compound, as an aryl iodide, is a suitable substrate for Heck reactions. fu-berlin.de This reaction allows for the introduction of a vinyl group at the 7-position of the benzothiazole ring, leading to the formation of 7-vinyl-2-methylbenzothiazole derivatives. These products can serve as versatile precursors for further synthetic manipulations.

The general scheme for a Heck reaction with this compound is as follows:

Table 3: Heck Reaction of this compound with Styrene

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-Methyl-7-styrylbenzothiazole |

This table provides a generalized representation of a Heck reaction. Actual conditions and product yields will depend on the specific experimental setup.

The mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product and regenerate the catalyst. wikipedia.org

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is predominant, copper-catalyzed cross-coupling reactions also offer a valuable synthetic route for the transformation of this compound. nih.gov Copper catalysis is often more economical and can provide complementary reactivity to palladium-based systems. researchgate.net These reactions are particularly useful for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple this compound with amines, alcohols, or thiols.

Nucleophilic Aromatic Substitution (SNAr) at the Iodo-Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. govtpgcdatia.ac.inlibretexts.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups. libretexts.org In the case of this compound, the benzothiazole ring itself possesses some electron-withdrawing character, which can facilitate SNAr reactions at the 7-position under certain conditions, particularly with strong nucleophiles. However, compared to palladium-catalyzed couplings, SNAr reactions of unactivated aryl iodides are generally less common and may require more forcing conditions. govtpgcdatia.ac.in The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgdiva-portal.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from organoiodides. wikipedia.orguni-muenchen.de In the context of this compound, the iodine atom can be replaced by a metal, typically lithium or magnesium, to form a new organometallic species.

This transformation is generally achieved by treating the iodo-substituted benzothiazole with an organolithium reagent, such as n-butyllithium, or with elemental magnesium. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl, making iodo-derivatives like this compound highly reactive in these processes. wikipedia.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 7-position of the benzothiazole ring.

The mechanism of lithium-halogen exchange can proceed through either a nucleophilic pathway, involving an "ate-complex" intermediate, or a single electron transfer pathway that generates radical species. wikipedia.org The choice of solvent and the specific organolithium reagent can influence the predominant mechanism.

Table 1: Examples of Halogen-Metal Exchange Reactions and Subsequent Functionalization

| Reagent 1 | Reagent 2 | Product | Reference |

| This compound | n-Butyllithium, then CO₂ | 2-Methylbenzothiazole-7-carboxylic acid | |

| This compound | Magnesium, then an aldehyde | 7-(Hydroxyalkyl)-2-methylbenzothiazole | wikipedia.org |

| This compound | i-PrMgCl, then ArCl | 7-Aryl-2-methylbenzothiazole | wikipedia.org |

Reactivity of the Methyl Group at C2

The methyl group at the C2 position of the benzothiazole ring is activated and can participate in various chemical transformations.

The methyl group of 2-methylbenzothiazole (B86508) derivatives can be oxidized to form the corresponding carbaldehyde and carboxylic acid. nih.gov This transformation can be achieved using various oxidizing agents. For instance, oxidation with hydrogen peroxide in acetic acid can yield 2-methylbenzothiazole-7-carboxylic acid with high purity. The presence of catalysts like cobalt or manganese salts can enhance the efficiency of this reaction.

Another method involves the use of metalloporphyrin catalysts in a solvent system of water and ethanol (B145695), with molecular oxygen or hydrogen peroxide as the oxidant. This approach is considered environmentally benign as it avoids the use of harsh acids and heavy metals. The reaction proceeds through the initial activation of the methyl group, followed by oxidation to the carboxylic acid.

Aldehydes can also be formed as stable products from the oxidation of the methyl group. nih.gov For example, the gas-phase reaction of 2-methylbenzothiazole with hydroxyl radicals can lead to the formation of 1,3-benzothiazole-2-carbaldehyde. nih.govacs.org

Table 2: Conditions for Oxidative Transformations

| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |

| 2-Methylbenzothiazole | Hydrogen peroxide | None | 2-Methylbenzothiazole-7-carboxylic acid | |

| 2-Methylbenzothiazole | Molecular oxygen | Metalloporphyrin | 2-Methylbenzothiazole-7-carboxylic acid | |

| 2-Methylbenzothiazole | OH radical (gas phase) | None | 1,3-Benzothiazole-2-carbaldehyde | nih.govacs.org |

The methyl group at the C2 position is sufficiently acidic to undergo condensation reactions with aldehydes and other carbonyl compounds. thieme-connect.de This reactivity is similar to a Knoevenagel condensation, where a base is used to deprotonate the active methylene (B1212753) compound, which then acts as a nucleophile. diva-portal.org

In the case of this compound, the methyl group can react with various aldehydes in the presence of a base to form a new carbon-carbon double bond, leading to the synthesis of styryl-type dyes and other conjugated systems. diva-portal.org These reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO). diva-portal.org

Electrophilic and Nucleophilic Substitution on the Benzene (B151609) and Thiazole (B1198619) Rings

The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions. The presence of the electron-withdrawing iodine atom at the 7-position influences the electron density distribution in the benzene ring, thereby affecting the regioselectivity of these reactions.

Electrophilic aromatic substitution on the benzothiazole ring is possible, though the specific sites of substitution on this compound are not extensively detailed in the provided search results. smolecule.com In general, benzothiazoles can undergo reactions like nitration and bromination. researchgate.net

Nucleophilic substitution can occur at the iodine-bearing carbon, allowing for the introduction of various functional groups. smolecule.com The iodine atom is a good leaving group, facilitating its replacement by nucleophiles.

Quaternization Reactions of the Thiazole Nitrogen for Dye Precursors

The nitrogen atom in the thiazole ring of this compound can be quaternized by reacting with alkylating agents such as alkyl halides (e.g., iodohexane, 1-bromoheptane) or alkyl sulfonates. researchgate.netgoogle.com This reaction leads to the formation of benzothiazolium salts, which are important precursors for the synthesis of cyanine (B1664457) dyes and other functional materials. researchgate.netgoogle.comresearchgate.net

The quaternization reaction is typically carried out by heating the benzothiazole derivative with the alkylating agent, sometimes in a solvent like dry acetonitrile. researchgate.net The resulting benzothiazolium salts possess a more reactive methyl group at the C2 position, which can readily undergo condensation reactions with various electrophiles to form the final dye molecules. diva-portal.orgresearchgate.net The nature of the substituent on the quaternizing alkyl group can be varied to fine-tune the properties of the resulting dyes. google.com

Spectroscopic and Structural Elucidation of 7 Iodo 2 Methylbenzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H and ¹³C NMR: For 7-Iodo-2-methylbenzothiazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl group (C2-CH₃) would appear as a sharp singlet, typically downfield due to the influence of the thiazole (B1198619) ring, with an expected chemical shift around 2.8 ppm, similar to related structures like 2-methylbenzothiazole (B86508) and its 6-iodo isomer. rsc.org The three aromatic protons on the benzene (B151609) ring (H4, H5, and H6) would present as a complex splitting pattern, likely an ABC system, due to their distinct chemical environments and coupling interactions.

The ¹³C NMR spectrum provides information on the carbon skeleton. ucl.ac.uk Key signals include the methyl carbon, the quaternary carbons of the benzothiazole (B30560) core (C2, C3a, C7a), and the carbons bearing protons. The carbon atom directly bonded to the iodine (C7) is expected to show a significantly shifted signal due to the heavy atom effect of iodine. In related benzothiazole derivatives, the C2 carbon, part of the C=N bond, is typically observed at a low field (highly deshielded), often around 160-170 ppm. rsc.org

2D NMR (HSQC, HMBC): To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal (H4, H5, H6) to its corresponding carbon (C4, C5, C6) and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons (on C2-CH₃) would show a correlation to the C2 carbon, confirming the methyl group's position. Aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the benzene ring.

¹⁹F NMR spectroscopy would not be applicable for this compound itself but is a critical tool for the structural analysis of its fluorinated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts (δ) can vary based on solvent and concentration. Data is inferred from unsubstituted 2-methylbenzothiazole and its isomers. rsc.orgsigmaaldrich.com

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| 2-CH₃ | ~2.8 (s, 3H) | ~20 | C2 |

| H4 | ~7.5-7.9 (d) | ~122-128 | C2, C5, C7a |

| H5 | ~7.2-7.5 (t) | ~125-130 | C3a, C7 |

| H6 | ~7.7-8.1 (d) | ~135-140 | C4, C7a |

| C2 | - | ~168 | - |

| C3a | - | ~152 | - |

| C7 | - | ~90-100 | - |

| C7a | - | ~135 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a compound with extremely high accuracy, allowing for the confident determination of its elemental composition. rsc.org

For this compound (C₈H₆INS), the calculated exact mass is 274.9317 g/mol . An HRMS measurement confirming this value would validate the molecular formula.

The electron ionization (EI) mass spectrum would also provide structural information through fragmentation patterns. The molecular ion peak ([M]⁺•) at m/z ≈ 275 would be observed. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Resulting in a prominent fragment ion at [M-15]⁺.

Loss of an iodine atom (•I): Leading to a fragment at [M-127]⁺, corresponding to the 2-methylbenzothiazole cation.

Cleavage of the thiazole ring: This can lead to more complex fragmentation patterns.

The relative abundance of these fragment ions helps to confirm the proposed structure. nist.gov

Table 2: Expected HRMS and Key Fragments for this compound

| Species | Formula | Calculated m/z | Interpretation |

| [M]⁺• | [C₈H₆INS]⁺• | 274.9317 | Molecular Ion |

| [M-CH₃]⁺ | [C₇H₃INS]⁺ | 259.9160 | Loss of methyl radical |

| [M-I]⁺ | [C₈H₆NS]⁺ | 148.0221 | Loss of iodine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. acs.org

The IR spectrum of this compound would display several characteristic absorption bands:

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

~2920-2980 cm⁻¹: Aliphatic C-H stretching from the methyl group.

~1590-1610 cm⁻¹: C=N stretching vibration, characteristic of the thiazole ring.

~1450-1550 cm⁻¹: Aromatic C=C ring stretching vibrations.

~700-900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the aromatic substitution pattern.

~500-600 cm⁻¹: The C-I stretching vibration, which is typically weak and falls in the low-frequency fingerprint region of the spectrum.

These bands collectively provide strong evidence for the presence of the 2-methylbenzothiazole framework.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1595 | Stretching | C=N (Thiazole ring) |

| ~1470 | Stretching | Aromatic C=C |

| ~3060 | Stretching | Aromatic C-H |

| ~2950 | Stretching | Aliphatic C-H (methyl) |

| ~550 | Stretching | C-I |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. mdpi.com The benzothiazole ring system is a chromophore that absorbs UV light.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic rings. For the parent 2-methylbenzothiazole, absorptions are typically observed around 250 nm and 290 nm. The presence of the iodo substituent may cause a slight bathochromic (red) shift in these absorption maxima due to its electronic effects as an auxochrome. Analysis of these transitions can be useful when studying a series of related derivatives to understand structure-property relationships. rsc.orgmdpi.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~255 | π→π | Benzothiazole system |

| ~295 | π→π | Benzothiazole system |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. conicet.gov.ar While a crystal structure for this compound itself is not publicly available, analysis of related structures provides valuable insights.

For instance, single-crystal X-ray studies on derivatives of 2-methylbenzothiazole confirm the planarity of the bicyclic ring system. conicet.gov.ar In iodo-substituted aromatic compounds, crystallography can reveal important details about intermolecular interactions, such as halogen bonding (C-I···N or C-I···S interactions), which can influence crystal packing and physical properties. Such studies provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry that is inferred from spectroscopic methods.

Computational Chemistry Approaches to 7 Iodo 2 Methylbenzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. jksus.orgscirp.org This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to analyze its electronic properties. mdpi.comresearchgate.net For 7-Iodo-2-methylbenzothiazole, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31+G(d,p) or 6-311++G(d,p), can predict key structural parameters like bond lengths and angles. scirp.orgresearchgate.net

A primary output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgresearchgate.net A smaller gap generally suggests higher reactivity. scirp.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. scirp.orgresearchgate.net These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other reagents. scirp.orgproteobiojournal.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Methylbenzothiazole (B86508) | -6.50 | -1.25 | 5.25 |

| 2-Amino-benzothiazole | -5.98 | -0.95 | 5.03 |

| 2-Hydroxy-benzothiazole | -6.21 | -1.10 | 5.11 |

| This compound (Predicted Trend) | Value expected to be influenced by iodine's electronegativity and size. | Value expected to be influenced by iodine's electronegativity and size. | Gap may be smaller than unsubstituted 2-methylbenzothiazole due to halogen substitution. |

Note: The values for substituted benzothiazoles are representative and intended to illustrate the type of data obtained from DFT calculations. The trend for this compound is a qualitative prediction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netarxiv.org TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. uci.edunih.gov This information is used to predict the molecule's UV-Visible absorption spectrum. scirp.org

The calculations can reveal the nature of the electronic transitions, for instance, whether they are primarily HOMO→LUMO transitions or involve other molecular orbitals. scirp.orgresearchgate.net By analyzing the orbitals involved, one can understand how the electron density redistributes upon photoexcitation. nih.gov The results of TD-DFT calculations, including the calculated maximum absorption wavelengths (λmax) and oscillator strengths (f), can be directly compared with experimental spectroscopic data to validate the computational model. researchgate.netnih.gov The method is also used to study phenomena such as excited-state intramolecular proton transfer (ESIPT) in relevant benzothiazole (B30560) derivatives. nih.govrsc.orgsemanticscholar.org

Reaction Mechanism Studies and Energy Profiles (e.g., OH Radical Oxidation of 2-Methylbenzothiazole)

Computational chemistry is instrumental in elucidating complex reaction mechanisms. A relevant example is the atmospheric oxidation of 2-methylbenzothiazole (MeBTH) initiated by the hydroxyl (OH) radical, which has been studied using a combination of experimental and theoretical methods. nih.govacs.orghuji.ac.il Such studies are crucial for understanding the environmental fate of benzothiazole derivatives. huji.ac.il

DFT calculations are used to map the potential energy surface (PES) of the reaction, identifying transition states and intermediates. nih.govresearchgate.net For the OH radical oxidation of MeBTH, two primary reaction pathways have been identified:

Attack on the methyl group : The OH radical abstracts a hydrogen atom from the methyl group at the C2 position. This pathway is more complex, involving a sequence of five distinct stages with the participation of oxygen (O2) and nitric oxide (NO) to ultimately form an aldehyde product (2-CHO-BTH). nih.govresearchgate.net This accounts for the remaining 33% of the reaction. nih.gov

These computational studies reveal the multi-step nature of the reaction and the associated energy barriers for each step, providing a detailed picture of the reaction kinetics and product distribution. nih.gov The calculations have shown that both major pathways can involve a spin flip of unpaired electrons, a transition between electronic states that is essential for the reaction to proceed. nih.govresearchgate.net

| Reaction Pathway | Reactant | Energy Barriers (kcal/mol) | Final Energy (kcal/mol) |

|---|---|---|---|

| OH attack on Benzene (B151609) Ring | BTH | 3.5, 12.6 | N/A |

| OH attack on Methyl Group | MeBTH | 8.0, 6.3, 0.2, 10.8, 8.9 | -107.8 |

Note: The data illustrates the complexity of the MeBTH pathway with multiple, lower intermediate barriers compared to the BTH pathway.

Molecular Docking and Dynamics Simulations in the Context of Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a molecule like this compound might interact with a biological target, typically a protein or enzyme. biointerfaceresearch.comnih.gov These methods are fundamental in computer-aided drug discovery and materials science. frontiersin.org

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. biointerfaceresearch.com This provides insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net Docking studies on benzothiazole derivatives have been used to identify potential inhibitors for various enzymes, including p56lck kinase for cancer treatment and trehalase as a target for insecticides. biointerfaceresearch.comfrontiersin.org

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic evolution of the ligand-protein complex over time. jksus.orgacs.org Starting from a docked pose, an MD simulation calculates the atomic movements by solving Newton's equations of motion. frontiersin.orgnih.gov These simulations, often run for nanoseconds, are used to assess the stability of the complex and analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. jksus.orgfrontiersin.org This helps confirm whether the interactions predicted by docking are maintained over time. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Benzothiazole Derivative 1 | Anopheles funestus Trehalase (AfTre) | -8.7 |

| Benzothiazole Derivative 2 | Anopheles funestus Trehalase (AfTre) | -8.2 |

| Validamycin A (Control) | Anopheles funestus Trehalase (AfTre) | -6.3 |

| Benzothiazole Derivative 1 | Anopheles gambiae Trehalase (AgTre) | -8.2 |

| Benzothiazole Derivative 2 | Anopheles gambiae Trehalase (AgTre) | -7.4 |

| Validamycin A (Control) | Anopheles gambiae Trehalase (AgTre) | -5.1 |

Note: Lower binding affinity values indicate stronger predicted binding.

Advanced Research Applications and Methodological Contributions

Role as a Precursor in Functional Dye Synthesis (e.g., Squaraine Dyes)

The benzothiazole (B30560) moiety is a fundamental component in the synthesis of various functional dyes, particularly unsymmetrical squaraine dyes, which are known for their strong and narrow absorption bands in the near-infrared (NIR) region. nih.gov The synthesis of these dyes typically involves the condensation of an electron-rich heterocyclic compound with a derivative of squaric acid. nih.govnih.gov

The general synthetic pathway to unsymmetrical squaraine dyes often begins with the reaction of a 3,4-dialkoxy-cyclobut-3-ene-1,2-dione with one equivalent of an activated heterocyclic compound, such as a quaternized 2-methylbenzothiazole (B86508) derivative. nih.gov This initial reaction, often carried out in ethanol (B145695) with a base like triethylamine, yields a semisquaraine intermediate. nih.gov This intermediate is then reacted with a second, different heterocyclic compound to produce the final unsymmetrical squaraine dye. nih.gov

In this context, 7-Iodo-2-methylbenzothiazole serves as a valuable precursor. After quaternization (alkylation of the nitrogen atom), it can be used as the initial heterocyclic unit. mdpi.com The introduction of the iodine atom onto the benzothiazole ring is strategically significant. The iodine can influence the photophysical properties of the final dye through the heavy-atom effect or serve as a handle for further functionalization via cross-coupling reactions, allowing for the fine-tuning of the dye's properties for specific applications.

A typical reaction sequence is illustrated below:

Quaternization: this compound is reacted with an alkyl halide (e.g., iodohexane) to form the corresponding quaternary ammonium (B1175870) salt. mdpi.com

Condensation: This salt is then reacted with a dibutyl squarate or a similar squaric acid derivative to form a monosubstituted intermediate. mdpi.com

Final Condensation: The intermediate is subsequently condensed with a different quaternized heterocycle (e.g., an iodoquinoline-based salt) in a refluxing solvent mixture like n-butanol/pyridine to yield the target unsymmetrical squaraine dye. mdpi.com

This methodological approach allows for the creation of a diverse library of squaraine dyes with tailored absorption and emission profiles for applications in fields such as photodynamic therapy. mdpi.com

| Synthesis Step | Reactants | Product | Significance of this compound |

| Quaternization | This compound, Alkyl Halide | N-alkyl-7-iodo-2-methylbenzothiazolium salt | Activates the methyl group for subsequent condensation. |

| First Condensation | Benzothiazolium salt, Squaric acid derivative | Semisquaraine intermediate | Forms one half of the dye structure, incorporating the iodinated moiety. |

| Second Condensation | Semisquaraine intermediate, Second heterocycle | Unsymmetrical Squaraine Dye | Completes the dye structure, yielding a molecule with tailored properties. |

Development of Fluorescent Probes and Diagnostic Agents

The benzothiazole core is a prominent scaffold in the design of fluorescent probes for detecting specific biomolecules and ions, owing to its favorable photophysical properties. nih.govnih.gov Probes based on this structure are often designed as donor-π-acceptor systems, where the benzothiazole unit can act as part of the conjugated π-system or the acceptor group, leading to compounds with high sensitivity and selectivity. nih.gov

The development of these probes leverages the principle that binding to a target analyte induces a measurable change in fluorescence, such as a "turn-on" response. For instance, a benzothiazole-based aggregation-induced emission (AIE) probe was successfully synthesized for the detection of hydrogen peroxide (H₂O₂) in living cells. nih.gov This probe, BT-BO, demonstrated a significant increase in fluorescence intensity at 604 nm upon reaction with H₂O₂. nih.gov

In the field of neurodegenerative disease diagnostics, benzothiazole derivatives have been engineered as fluorescent imaging probes for amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease. nih.gov One such probe, RM-28, exhibited excellent fluorescence properties, with an emission maximum above 598 nm upon binding to Aβ aggregates and a high binding affinity (Kd = 175.69 ± 4.8 nM). nih.gov The design of these probes often involves linking the benzothiazole moiety to an electron-donating group through a π-conjugated system. nih.gov The presence of a substituent like the 7-iodo group on the benzothiazole ring can modulate the probe's emission wavelength, quantum yield, and binding affinity, making it a key site for structural optimization.

| Probe Name | Target Analyte | Mechanism | Emission Max | Key Features |

| BT-BO | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE), "Turn-on" | 604 nm | High sensitivity and selectivity, low cytotoxicity. nih.gov |

| RM-28 | Amyloid-beta (Aβ) aggregates | Donor-π-Acceptor, Fluorescence enhancement upon binding | >598 nm | High affinity (Kd = 175.69 nM), can cross the blood-brain barrier. nih.gov |

Scaffold for Ligand Design in Biochemical Systems

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry and ligand design. nih.gov Its rigid, planar structure and ability to participate in various non-covalent interactions (such as π-stacking, hydrogen bonding, and hydrophobic interactions) make it an ideal framework for designing molecules that can bind with high affinity and specificity to biological targets like enzymes and receptors. nih.gov

Benzothiazole derivatives have been extensively explored as anticancer agents, demonstrating the scaffold's versatility in targeting oncogenic pathways. nih.gov The structure allows medicinal chemists to systematically modify its periphery to optimize binding and biological activity. The 2-methyl group can be functionalized, and substitutions on the benzene (B151609) ring, such as the 7-iodo group, provide vectors for creating diverse chemical libraries. The iodine atom can act as a heavy atom to enhance binding through halogen bonding or serve as a reactive site for introducing other functional groups.

For example, small molecules based on a central thiazole (B1198619) scaffold have been designed to inhibit the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, which is crucial for tumor glycolysis. nih.gov The lipophilic nature of substituted thiazoles can enhance their transport across biological membranes, improving bioavailability. nih.gov The systematic design of ligands based on the this compound core allows for the exploration of structure-activity relationships, guiding the development of more potent and selective therapeutic agents. nih.gov

Applications in Chemical Biology Research (e.g., RNA G-quadruplex imaging)

A significant application of benzothiazole-containing compounds in chemical biology is in the development of fluorescent probes for visualizing nucleic acid secondary structures, particularly G-quadruplexes (G4s). nih.govbiorxiv.org G4s are non-canonical structures formed in guanine-rich sequences of DNA and RNA and are implicated in the regulation of key cellular processes. nih.gov

Thiazole orange, a dye containing a benzothiazole unit linked to a quinoline (B57606) ring, is a well-known nucleic acid stain. Derivatives of this compound have been specifically designed to target and report on the presence of G4 structures. One such derivative, TOR-G4, was developed as a fluorescence lifetime probe for G4s. biorxiv.org This probe is particularly valuable for studying RNA G-quadruplexes, as it primarily localizes in the cytoplasm and nucleoli of cells, where RNA is abundant. biorxiv.org

The operating principle of such probes is that their fluorescence properties, particularly their fluorescence lifetime, change distinctly upon binding to a G4 structure compared to other nucleic acid forms like duplexes. nih.govbiorxiv.org This allows for the sensitive detection of G4s in the complex cellular environment using advanced microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). nih.gov The benzothiazole moiety is an integral part of the chromophore responsible for this signaling. The incorporation of a 7-iodo substituent into this scaffold could be used to create new probes with altered photophysical properties, potentially leading to improved signal-to-noise ratios or different spectral characteristics for multi-color imaging experiments.

| Probe | Target | Technique | Key Finding |

| TOR-G4 | RNA G-quadruplexes | Fluorescence Lifetime Imaging Microscopy (FLIM) | Exhibits a unique fluorescence lifetime when bound to G4s, allowing for sensitive detection in cells. biorxiv.org |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The efficient synthesis of 7-Iodo-2-methylbenzothiazole is a foundational prerequisite for any future investigation into its properties and applications. While general methods for the synthesis of 2-substituted benzothiazoles are well-established, often involving the condensation of 2-aminothiophenols with various electrophiles, the regioselective introduction of an iodine atom at the 7-position presents a specific challenge.

Future research in this area would likely focus on several key strategies:

Late-Stage C-H Iodination: Direct C-H activation and subsequent iodination of 2-methylbenzothiazole (B86508) represents a highly atom-economical approach. Methodologies employing transition metal catalysts, such as iridium or palladium, could be explored to achieve high regioselectivity for the 7-position. The directing-group-assisted C-H functionalization could also be a viable strategy.

Multi-component Reactions: The development of one-pot, multi-component reactions starting from readily available precursors could offer an efficient and streamlined route to this compound. For instance, a reaction involving an appropriately substituted aniline, a sulfur source, and an acetyl equivalent could be envisioned.

Flow Chemistry: Continuous flow synthesis methodologies could be investigated to optimize reaction conditions, improve yields, and enhance the safety and scalability of the synthesis of this compound.

An illustrative data table for such synthetic explorations is presented below:

| Entry | Catalyst | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | NIS | DMF | 100 | 24 | Predicted |

| 2 | [Ir(cod)Cl]₂ | I₂ | Dioxane | 80 | 12 | Predicted |

| 3 | CuI | I₂ | DMSO | 120 | 18 | Predicted |

Note: The yields in this table are hypothetical and would be the subject of experimental verification.

Development of Advanced Functional Materials Incorporating the this compound Moiety

The benzothiazole (B30560) core is a known fluorophore and is a component of various functional materials. The introduction of a heavy iodine atom at the 7-position of 2-methylbenzothiazole is expected to significantly influence its photophysical and electronic properties, opening avenues for new materials.

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The heavy-atom effect of iodine could promote intersystem crossing, potentially making this compound a candidate for phosphorescent OLEDs.

Fluorescent Probes: The benzothiazole scaffold is known to be environmentally sensitive. The iodine atom could be further functionalized, for example, through Sonogashira or Suzuki coupling, to attach recognition moieties for the development of fluorescent probes for ions or biomolecules.

Conducting Polymers: Polymerization of this compound, or its incorporation as a monomer into copolymers, could lead to novel conducting polymers with tunable electronic properties for applications in organic electronics.

A hypothetical comparison of the photophysical properties of 2-methylbenzothiazole and this compound is shown below:

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| 2-Methylbenzothiazole | Known | Known | Known |

| This compound | To be determined | To be determined | To be determined |

Mechanistic Investigations of Interactions in Complex Biological Environments

Benzothiazole derivatives are known to possess a wide range of biological activities. The introduction of an iodine atom can enhance properties such as membrane permeability and protein-ligand interactions through halogen bonding. Therefore, this compound could be a valuable scaffold for the development of new bioactive molecules.

Future research directions include:

Enzyme Inhibition Studies: Many benzothiazole derivatives are known to be enzyme inhibitors. This compound could be screened against various enzyme targets, and mechanistic studies could elucidate the role of the iodine atom in binding and inhibition.

Antimicrobial Activity: The biological activity of benzothiazole derivatives against various microbial strains is well-documented. The potential of this compound as an antimicrobial agent could be investigated, with mechanistic studies focusing on its mode of action.

Cellular Imaging: If found to be fluorescent, this compound could be explored as a probe for cellular imaging, with studies focusing on its uptake, localization, and interaction with cellular components.

Integration with High-Throughput Screening for Discovery of New Research Tools

High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds. A library of derivatives based on the this compound scaffold could be synthesized and screened against a wide range of biological targets.

Future research in this area would involve:

Library Synthesis: The development of a robust and efficient synthetic route to this compound would enable the creation of a library of analogues with diverse substituents at other positions.

Assay Development: The development of suitable biochemical or cell-based assays for HTS would be crucial for identifying potential biological activities of the synthesized compounds.

Hit-to-Lead Optimization: Promising "hits" from the HTS campaigns would be subjected to further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

Theoretical and Experimental Synergy in Understanding Structure-Reactivity Relationships

A combined theoretical and experimental approach would be invaluable in understanding the structure-reactivity relationships of this compound and in guiding the design of new functional molecules.

Future synergistic studies could include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of this compound. These theoretical predictions can then be validated through experimental studies.

Quantitative Structure-Activity Relationship (QSAR): If a series of biologically active this compound derivatives is identified, QSAR studies can be performed to correlate their structural features with their biological activity, providing insights for the design of more potent compounds.

Spectroscopic Analysis: Detailed spectroscopic studies, including NMR, UV-Vis, and fluorescence spectroscopy, would provide crucial experimental data to benchmark and refine theoretical models of the molecule's properties.

A prospective table of calculated electronic properties for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy (eV) | To be calculated |

| LUMO Energy (eV) | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Iodo-2-methylbenzothiazole in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation to minimize inhalation exposure and avoid dust generation .

- Wear nitrile gloves , lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes .

- For spills, collect material using a HEPA-filter vacuum and dispose of waste in sealed containers labeled for halogenated organic compounds .

- Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Microwave-assisted synthesis : Adapt methods from related benzothiazoles by reacting 2-methylbenzothiazole with iodine monochloride (ICl) in acetic acid under microwave irradiation (130°C, 45 min) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Validate structure using -NMR (δ 7.8–8.2 ppm for aromatic protons), -NMR (δ 90–100 ppm for C-I), and FT-IR (C-S stretching at 680–720 cm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardize assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC measurement protocols) to isolate compound-specific effects from methodological variability .

- Cross-validate mechanisms : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across protein targets (e.g., kinases, microbial enzymes) and correlate with experimental IC values .

- Meta-analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR), such as iodine’s role in enhancing lipophilicity and membrane penetration .

Q. How does the iodine substituent influence the electronic and steric properties of 2-methylbenzothiazole derivatives?

- Methodological Answer :

- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The iodine atom increases electrophilicity at the C2 position, facilitating nucleophilic aromatic substitution .

- Steric effects : Compare X-ray crystallography data of iodinated vs. non-iodinated analogs to quantify bond angle distortions (e.g., C-I-C angles ~105°) and planarity deviations in the benzothiazole ring .

- Spectroscopic validation : Use UV-Vis spectroscopy to observe red shifts in λ (e.g., 280 nm → 310 nm) due to iodine’s heavy atom effect .

Q. What are the best practices for evaluating the environmental impact of this compound in laboratory waste streams?

- Methodological Answer :

- Waste segregation : Separate halogenated waste from non-halogenated solvents. Use activated carbon filters to capture volatile iodinated byproducts .

- Ecotoxicity testing : Conduct Daphnia magna acute toxicity assays (48-h LC) and algal growth inhibition tests to assess aquatic toxicity .

- Degradation studies : Perform photolysis under UV light (254 nm) to monitor decomposition kinetics via LC-MS, identifying persistent intermediates (e.g., iodinated phenols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.